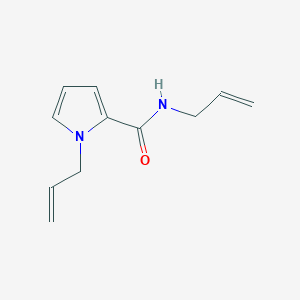![molecular formula C17H11F6N3O2S B5961228 N-{4-[3,5-bis(trifluoromethyl)-1H-pyrazol-1-yl]phenyl}benzenesulfonamide](/img/structure/B5961228.png)
N-{4-[3,5-bis(trifluoromethyl)-1H-pyrazol-1-yl]phenyl}benzenesulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-{4-[3,5-bis(trifluoromethyl)-1H-pyrazol-1-yl]phenyl}benzenesulfonamide is a chemical compound known for its unique structure and properties. It features a pyrazole ring substituted with trifluoromethyl groups, which imparts significant chemical stability and reactivity. This compound has garnered interest in various fields, including medicinal chemistry, due to its potential biological activities.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-{4-[3,5-bis(trifluoromethyl)-1H-pyrazol-1-yl]phenyl}benzenesulfonamide typically involves the reaction of 3,5-bis(trifluoromethyl)pyrazole with 4-aminobenzenesulfonamide under specific conditions. The reaction is usually carried out in the presence of a suitable solvent, such as dichloromethane, and a base, such as triethylamine, to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving multiple purification steps such as recrystallization or chromatography to ensure the final product meets the required specifications .
Análisis De Reacciones Químicas
Types of Reactions
N-{4-[3,5-bis(trifluoromethyl)-1H-pyrazol-1-yl]phenyl}benzenesulfonamide can undergo various chemical reactions, including:
Substitution Reactions: The sulfonamide group can participate in nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under appropriate conditions, although these reactions are less common due to the stability imparted by the trifluoromethyl groups.
Common Reagents and Conditions
Common reagents used in reactions involving this compound include strong bases (e.g., sodium hydride) for deprotonation and nucleophilic substitution, and oxidizing agents (e.g., potassium permanganate) for oxidation reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution reactions may yield various substituted derivatives of the original compound .
Aplicaciones Científicas De Investigación
N-{4-[3,5-bis(trifluoromethyl)-1H-pyrazol-1-yl]phenyl}benzenesulfonamide has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a therapeutic agent due to its ability to inhibit specific biological targets.
Biological Research: The compound is used in studies involving ion channels and cellular signaling pathways.
Industrial Applications: It may be used in the development of new materials with unique chemical properties.
Mecanismo De Acción
The mechanism of action of N-{4-[3,5-bis(trifluoromethyl)-1H-pyrazol-1-yl]phenyl}benzenesulfonamide involves its interaction with specific molecular targets, such as ion channels. The compound can inhibit the activity of these channels, leading to altered cellular signaling and physiological responses . The trifluoromethyl groups play a crucial role in enhancing the compound’s binding affinity and specificity for its targets .
Comparación Con Compuestos Similares
Similar Compounds
N-{4-[3,5-bis(trifluoromethyl)-1H-pyrazol-1-yl]phenyl}-3-fluoro-4-pyridinecarboxamide: Another compound with a similar pyrazole core and trifluoromethyl substitutions.
3,5-Bis(trifluoromethyl)phenyl-Substituted Pyrazole Derivatives: These compounds share the trifluoromethyl-substituted pyrazole structure and exhibit similar biological activities.
Uniqueness
N-{4-[3,5-bis(trifluoromethyl)-1H-pyrazol-1-yl]phenyl}benzenesulfonamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of both the sulfonamide and trifluoromethyl groups enhances its stability and reactivity, making it a valuable compound for various applications .
Propiedades
IUPAC Name |
N-[4-[3,5-bis(trifluoromethyl)pyrazol-1-yl]phenyl]benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H11F6N3O2S/c18-16(19,20)14-10-15(17(21,22)23)26(24-14)12-8-6-11(7-9-12)25-29(27,28)13-4-2-1-3-5-13/h1-10,25H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BUWFHWWMDLYXET-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)S(=O)(=O)NC2=CC=C(C=C2)N3C(=CC(=N3)C(F)(F)F)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H11F6N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
435.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![N-[2-(1-{[1-(diphenylmethyl)-1H-1,2,3-triazol-4-yl]carbonyl}-2-piperidinyl)ethyl]acetamide](/img/structure/B5961154.png)
![5'-{[(2-chlorophenoxy)acetyl]amino}-2,3'-bithiophene-4'-carboxamide](/img/structure/B5961156.png)
![3-[(3-methylphenyl)amino]-2-[4-(2-oxo-2H-chromen-3-yl)-1,3-thiazol-2-yl]acrylonitrile](/img/structure/B5961170.png)
![1,3-benzodioxol-5-yl(1-{[2-(2-thienyl)-1,3-thiazol-4-yl]carbonyl}-3-piperidinyl)methanone](/img/structure/B5961181.png)
![Ethyl 4-methyl-5-phenyl-2-({1,1,1-trifluoro-3-methoxy-3-oxo-2-[(phenylcarbonyl)amino]propan-2-yl}amino)thiophene-3-carboxylate](/img/structure/B5961185.png)
![1-(3-Methoxypiperidin-1-yl)-2-(2-tricyclo[9.4.0.03,8]pentadeca-1(15),3,5,7,11,13-hexaenyl)ethanone](/img/structure/B5961189.png)
![5-{4-[(2,4-Dimethylphenyl)amino]phthalazin-1-yl}-2-methylbenzenesulfonamide](/img/structure/B5961194.png)
![N-[5-(1,3-benzoxazol-2-yl)-2-methoxyphenyl]-5-chloro-2-methoxybenzamide](/img/structure/B5961197.png)
![ethyl 2-[({2-[(5-ethyl-3-thienyl)carbonyl]hydrazino}carbonothioyl)amino]-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate](/img/structure/B5961199.png)
![3-[(4-tert-butyl-1H-1,2,3-triazol-1-yl)methyl]-1-[(5-methyl-3-isoxazolyl)carbonyl]piperidine](/img/structure/B5961206.png)
![1-[benzyl(methyl)amino]-3-(2-methoxy-5-{[(2-phenoxyethyl)amino]methyl}phenoxy)-2-propanol](/img/structure/B5961212.png)
![[4-(Pyrazol-1-ylmethyl)piperidin-1-yl]-[6-(pyridin-3-ylmethylamino)pyridin-3-yl]methanone](/img/structure/B5961234.png)

![1-[2-(diethylamino)-2-oxoethyl]-N-[(1-ethyl-2-pyrrolidinyl)methyl]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B5961250.png)
